{8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL
Description
The study of {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL is rooted in the broader field of spirocyclic compounds, which are characterized by two rings connected by a single common atom. This particular molecule's growing relevance is tied to the increasing demand for complex and stereochemically defined building blocks in the synthesis of bioactive molecules and novel materials.
Spiroketals are a prominent class of naturally occurring compounds and are integral components of numerous biologically active molecules, including antibiotics, pheromones, and marine toxins. nih.gov The 1,4-dioxaspiro[4.5]decane framework, a key feature of the title compound, is a common motif in synthetic chemistry, often employed as a protective group for the carbonyl functionality of cyclohexanone (B45756). This protective strategy is crucial in multi-step syntheses where the reactivity of the ketone needs to be temporarily masked.
The structure of this compound is a derivative of 1,4-dioxaspiro[4.5]decane, featuring a methyl and a hydroxymethyl group at the C8 position of the cyclohexane (B81311) ring. This substitution pattern provides a unique combination of a rigid spirocyclic core with functional groups amenable to further chemical transformations.
| Structural Family | Core Structure | Key Features | Relevance to this compound |
|---|---|---|---|
| Spiroketals | Two rings linked by a spiro atom, with an oxygen atom attached to the spiro atom in each ring. | Rigid conformational structure, prevalent in natural products. nih.gov | The compound possesses a spiroketal core, inheriting its stereochemical rigidity. |
| 1,4-Dioxaspiro[4.5]decanes | A cyclohexane ring fused to a 1,3-dioxolane (B20135) ring at a spirocenter. | Commonly used as a protecting group for cyclohexanones; a versatile synthetic intermediate. | Forms the fundamental scaffold of the title compound. |
The structural architecture of this compound makes it a valuable building block in organic synthesis. The presence of a primary alcohol offers a handle for a variety of chemical modifications, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.
The tertiary carbon at the C8 position, substituted with a methyl group, introduces a specific stereocenter, which can be exploited in asymmetric synthesis to generate complex target molecules with high stereoselectivity. The rigid spiroketal framework ensures that the spatial orientation of the functional groups is well-defined, which is a critical aspect in the design of molecules with specific biological or material properties. mskcc.org
While dedicated research focusing solely on this compound is not extensive, the broader class of 1,4-dioxaspiro[4.5]decane derivatives is of significant interest in medicinal chemistry and materials science. nih.govunimore.it These scaffolds are being explored for the development of novel therapeutic agents, including agonists for serotonin (B10506) receptors. nih.govunimore.it
The emerging scientific interest in this specific compound is driven by the continuous search for novel chiral building blocks for the synthesis of complex natural products and pharmaceuticals. Its potential as a precursor to more elaborate molecular architectures suggests that it will likely feature in future synthetic endeavors. The development of stereoselective methods for the synthesis of spiroketals is an active area of research, and compounds like this compound serve as important testbeds for new synthetic strategies. nih.govmskcc.org
| Property | Value | Source |
|---|---|---|
| CAS Number | 24730-89-0 | achemblock.com |
| Molecular Formula | C10H18O3 | achemblock.com |
| Molecular Weight | 186.25 g/mol | achemblock.com |
| IUPAC Name | (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | achemblock.com |
Structure
3D Structure
Properties
IUPAC Name |
(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECMKJUNXSDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502854 | |
| Record name | (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24730-89-0 | |
| Record name | (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Methyl 1,4 Dioxaspiro 4.5 Decan 8 Yl Methanol
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL, the primary disconnection occurs at the ketal linkages.
The 1,4-dioxaspiro[4.5]decane core is a cyclic ketal, which points to a retrosynthetic disconnection revealing ethylene (B1197577) glycol and a ketone. This key precursor is identified as 4-methyl-4-(hydroxymethyl)cyclohexan-1-one . The synthesis of the target molecule, therefore, hinges on the successful preparation of this key intermediate.
The dioxaspiro[4.5]decane core is a spiroketal. The most common and direct method for forming such a structure is the acid-catalyzed reaction of a ketone with a diol. researchgate.net In this case, the carbonyl group of the cyclohexanone (B45756) precursor reacts with the two hydroxyl groups of ethylene glycol to form the five-membered dioxolane ring spiro-fused to the cyclohexane (B81311) ring.
Alternative modern strategies for spiroketal synthesis include methods catalyzed by transition metals, which can offer milder reaction conditions compared to traditional acidic methods. researchgate.net However, for this specific structure, acid-catalyzed spiroketalization remains the most straightforward and widely employed approach.
The methyl and hydroxymethyl (-CH₂OH, or methanol) groups are located at the C8 position of the spiro-decane system. In the retrosynthetic precursor, 4-methyl-4-(hydroxymethyl)cyclohexan-1-one, these correspond to the C4 position. The synthesis of this precursor requires the introduction of these two distinct groups onto a cyclohexanone ring.
A plausible strategy begins with a simpler, commercially available starting material like 4-methylcyclohexanone (B47639) . The challenge lies in introducing the hydroxymethyl group at the C4 position, which is a quaternary carbon. This can be achieved through an enolate-based reaction. For instance, forming the enolate of 4-methylcyclohexanone and reacting it with an electrophilic source of a hydroxymethyl group, such as formaldehyde, would install the necessary functionality. This sequence ensures the correct placement of both the methyl and hydroxymethyl substituents on the cyclohexane framework prior to the final spiroketalization step.
Stereoselective Synthesis of the Chemical Compound
Stereocontrolled synthesis is crucial for producing specific isomers of spiroketals, as different stereoisomers can exhibit varied biological activities. nih.gov The challenge lies in controlling the configuration at the spirocyclic center and other stereogenic centers within the molecule. Both kinetically and thermodynamically controlled approaches have been developed to access desired isomers. nih.govarkat-usa.org
The formation of the spiroketal architecture, a key feature of the 1,4-dioxaspiro[4.5]decane system, is often achieved through the cyclization of a dihydroxyketone precursor. The diastereoselectivity of this process can be governed by either thermodynamic or kinetic control.
Under acidic conditions, the cyclization is typically reversible, leading to the thermodynamically most stable spiroketal diastereomer. nih.gov This stability is influenced by stereoelectronic effects, such as the anomeric effect, and steric interactions. For the 1,4-dioxaspiro[4.5]decane core, the chair-like conformation of the cyclohexane ring and the orientation of substituents play a significant role in determining the most stable isomer.
Alternatively, kinetically controlled spirocyclization reactions can provide access to less stable diastereomers that may be difficult to obtain under equilibrating conditions. nih.gov These strategies often involve specialized reagents or reaction pathways that favor a specific transition state, locking in a particular stereochemistry before thermodynamic equilibrium can be established. nih.gov A number of strategies have been developed over the decades for the stereoselective synthesis of spiroketals, with many recent applications directed at natural product synthesis. benthamdirect.combenthamscience.comingentaconnect.com
Achieving enantioselectivity in spiroketal synthesis is a significant challenge that is often addressed using chiral catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
One powerful approach involves sequential catalysis, where multiple catalysts work in concert to perform a cascade of reactions. For instance, a dual gold and iridium catalytic system has been successfully employed in the enantioselective synthesis of spiroketals. bohrium.comnih.gov In this system, a gold catalyst may facilitate an initial cyclization, followed by an iridium-catalyzed asymmetric allylation and spiroketalization, affording products with excellent enantioselectivities. bohrium.comnih.govresearchgate.net
Chiral Brønsted acids, such as chiral phosphoric acids, have also emerged as effective catalysts for asymmetric spiroketalization. acs.org These catalysts operate by protonating a substrate and guiding the subsequent nucleophilic attack through a highly organized, chiral transition state, thereby inducing high levels of enantioselectivity. acs.org Computational and mechanistic studies have been crucial in understanding the origins of this enantiocontrol, revealing asynchronous concerted mechanisms. acs.org
| Catalyst System | Substrate Type | Key Transformation | Enantioselectivity |
| Gold / Iridium | Racemic 2-(1-hydroxyallyl)phenols and alkynols | Asymmetric allylation/spiroketalization | Excellent |
| Chiral Phosphoric Acid | Cyclic enol ethers | Asymmetric spiroketalization | High (e.g., 92% ee) |
Controlling the absolute and relative stereochemistry at both the spiro carbon (C-5) and the C-8 position is essential for the synthesis of a specific isomer of this compound.
Spiro Carbon (C-5): As discussed, the stereochemistry at the spiro center is dictated by the method of cyclization. Enantioselective catalysis, using systems like Au/Ir or chiral phosphoric acids, directly controls the formation of this center, leading to a high enantiomeric excess of one isomer. bohrium.comacs.org The choice of catalyst and reaction conditions determines which enantiomer is preferentially formed. nih.gov
C-8 Position: The stereocenter at the C-8 position, which bears both a methyl and a hydroxymethyl group, is typically established prior to the spiroketalization step. This is achieved by starting with a chiral building block that already contains the desired stereochemistry at this position. The synthesis would therefore involve the preparation of a chiral dihydroxyketone precursor where the C-8 stereocenter is already set. The subsequent spirocyclization reaction then forms the spiroketal core, with the pre-existing stereochemistry at C-8 being retained. This substrate-controlled approach is a common and effective strategy in the synthesis of complex molecules. benthamdirect.com
Advanced and Sustainable Synthetic Methodologies
In line with the principles of green chemistry, new methodologies are being developed to synthesize spiro compounds more efficiently and with less environmental impact. These include the use of alternative energy sources and biocatalysis.
Sonochemistry, which utilizes high-intensity ultrasound to promote chemical reactions, has been successfully applied to the synthesis of spiro compounds. nih.govresearchgate.net The physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized "hot spots" with transient high temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.net
| Reaction Type | Catalyst | Solvent | Key Advantage |
| Multi-component synthesis of spirooxindoles | p-Toluenesulfonic acid (p-TSA) | Ethanol (B145695) | Short reaction times, good yields |
| Three-component synthesis of spiro[pyrano-quinolin-indoline]diones | Piperidine | Water | Use of aqueous medium |
| Synthesis of spirooxindoles | Yolk-shell Fe3O4@melamine nanocatalyst | Ethanol/Water | High yields, catalyst reusability |
Biocatalysis and chemoenzymatic synthesis represent a promising frontier for the production of complex molecules like spiroketals. nih.gov Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under very mild reaction conditions, such as neutral pH and ambient temperature. nih.gov
While a specific enzyme for the direct synthesis of this compound may not be known, the biosynthesis of naturally occurring spiroketals provides a blueprint for potential enzymatic approaches. sci-hub.se For example, the formation of the rubromycin spiroketal pharmacophore is accomplished in nature by a complex series of enzymatic oxidative rearrangements catalyzed by flavoenzymes, including monooxygenases and oxidases. nih.gov This natural strategy involves a drastic distortion of a polycyclic aromatic precursor, demonstrating the power of enzymes to construct complex spirocyclic systems. nih.gov
A potential chemoenzymatic strategy could involve using enzymes, such as lipases or dehydrogenases, to create a chiral dihydroxyketone precursor with high enantiopurity. This precursor could then be cyclized to the target spiroketal using conventional chemical methods. This approach combines the high selectivity of biocatalysis with the broad applicability of traditional organic synthesis. nih.gov
Flow Chemistry and Continuous Manufacturing Principles
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater consistency. cambrex.comaurigeneservices.com Continuous manufacturing extends this concept to an entire process, integrating multiple steps to move from raw materials to the final product without interruption. nih.govispe.org
The application of these principles to the synthesis of this compound would be contingent on its synthetic route. Hypothetically, if its synthesis involves common reactions such as ketalization followed by a Grignard reaction and subsequent reduction, flow chemistry could be applied to individual steps. For instance, ketal formation can be efficiently performed in flow reactors, often with solid-supported catalysts to simplify purification. acs.org Similarly, Grignard reactions, which can be highly exothermic, are well-suited to the superior temperature control offered by flow systems, minimizing the formation of byproducts. dtu.dkacs.org
However, without a known and established synthesis for the target compound, any discussion of implementing flow chemistry or continuous manufacturing remains speculative. The specific benefits and challenges, such as reactor design, solvent choice, and integration of downstream processing, are intrinsically linked to the particular chemical transformations involved.
Optimization of Reaction Conditions and Yield for the Chemical Compound
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing costs and environmental impact. This typically involves a systematic study of parameters such as temperature, pressure, reaction time, catalyst loading, and stoichiometry of reactants.
For the synthesis of this compound, optimization would be guided by the specific reactions employed. For example, if a precursor keto-ester is reduced, the choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) and solvent system would be crucial variables to investigate. researchgate.netyoutube.com The temperature of the reaction would also need to be carefully controlled to prevent over-reduction or side reactions.
The following table illustrates a generic approach to optimizing a hypothetical reduction step, which would be relevant if such a step were part of the actual synthesis. The data presented is for illustrative purposes only and is not based on experimental findings for the target compound.
Table 1: Illustrative Optimization of a Hypothetical Reduction Reaction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | Methanol (B129727) | 25 | 4 | 75 |
| 2 | NaBH₄ | Ethanol | 25 | 4 | 78 |
| 3 | LiAlH₄ | THF | 0 | 2 | 92 |
In the absence of published research, it is not possible to provide authentic data tables or detailed findings concerning the optimization of reaction conditions and yield for the synthesis of this compound. The scientific community awaits disclosure of a synthetic route to enable such detailed process chemistry investigations.
Advanced Structural Elucidation and Spectroscopic Characterization of 8 Methyl 1,4 Dioxaspiro 4.5 Decan 8 Yl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual protons and carbons.
Proton (¹H) NMR for Chemical Shift and Coupling Analysis
The protons of the dioxolane ring are anticipated to appear as a multiplet around 3.9 ppm due to the deshielding effect of the two oxygen atoms. The cyclohexane (B81311) ring protons would likely resonate in the upfield region, typically between 1.4 and 1.8 ppm. The methyl group protons are expected to produce a singlet at approximately 0.9 ppm. The methylene (B1212753) protons of the hydroxymethyl group are diastereotopic and would likely appear as two distinct signals, further split by coupling to each other, in the range of 3.4-3.6 ppm. The hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -CH₃ | ~0.9 | s | - |
| Cyclohexane (-CH₂-)₄ | ~1.4 - 1.8 | m | - |
| -CH₂OH | ~3.4 - 3.6 | d | ~11 |
| -CH₂OH | ~3.4 - 3.6 | d | ~11 |
| Dioxolane (-OCH₂CH₂O-) | ~3.9 | m | - |
| -OH | Variable | br s | - |
Carbon-13 (¹³C) NMR for Carbon Skeleton and Anomeric Effects
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The spiro carbon, being bonded to two oxygen atoms, is expected to be significantly deshielded, with a predicted chemical shift around 109 ppm. The carbons of the dioxolane ring are also deshielded by the adjacent oxygens, resonating at approximately 64 ppm.
The quaternary carbon of the cyclohexane ring attached to the methyl and hydroxymethyl groups would appear around 38 ppm. The carbons of the cyclohexane ring are expected in the range of 20-35 ppm. The methyl carbon should have a characteristic signal in the upfield region, around 18 ppm, while the hydroxymethyl carbon is anticipated at about 68 ppm.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~18 |
| Cyclohexane (-CH₂-) | ~20-35 |
| Quaternary Cyclohexane C | ~38 |
| Dioxolane (-OCH₂CH₂O-) | ~64 |
| -CH₂OH | ~68 |
| Spiro C | ~109 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are instrumental in confirming the structural assignments.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, showing correlations between the protons on the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made from the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be key in confirming the connectivity around the quaternary carbon and the spiro center. For example, correlations between the methyl protons and the quaternary carbon, the hydroxymethyl carbon, and adjacent cyclohexane carbons would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the stereochemistry of the molecule by identifying protons that are close in space. This could help determine the relative orientation of the methyl and hydroxymethyl groups on the cyclohexane ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
In the IR spectrum of {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol, a broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohol is anticipated around 1050 cm⁻¹. The characteristic C-O-C stretching of the spiroketal group would likely produce strong bands in the 1100-1200 cm⁻¹ region.
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the carbon skeleton.
Predicted Infrared (IR) Absorption Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H | 3200-3600 | Stretching (broad) |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C-O (alcohol) | ~1050 | Stretching |
| C-O-C (spiroketal) | 1100-1200 | Stretching (strong) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
HRMS provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. For this compound (C₁₀H₁₈O₃), the calculated exact mass is 186.1256 g/mol .
The fragmentation pattern in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of a water molecule from the molecular ion, followed by cleavage of the cyclohexane ring or the dioxolane ring. The loss of the hydroxymethyl group or the methyl group are also plausible fragmentation pathways.
Predicted HRMS Fragmentation Data:
| m/z (predicted) | Possible Fragment |
| 186.1256 | [M]⁺ |
| 168.1150 | [M - H₂O]⁺ |
| 155.1123 | [M - CH₂OH]⁺ |
| 171.0919 | [M - CH₃]⁺ |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Should this compound form suitable single crystals, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
For this spirocyclic compound, X-ray crystallography would confirm the chair conformation of the cyclohexane ring and the conformation of the dioxolane ring. Crucially, it would unambiguously establish the relative stereochemistry at the C8 position, showing the spatial relationship between the methyl and hydroxymethyl substituents. If a chiral resolution is performed and a single enantiomer is crystallized, the absolute configuration could also be determined.
Chiroptical Spectroscopy (Optical Rotatory Dispersion and Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy is an essential tool for determining the absolute configuration of chiral molecules. creative-biostructure.com These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. creative-biostructure.com For a molecule like this compound, which possesses a chiral center at the spiro carbon and another at the carbon bearing the methyl and hydroxymethyl groups, ORD and CD spectroscopy would provide invaluable information for the unambiguous assignment of its stereochemistry.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.in An ORD spectrum is a plot of molar rotation [Φ] against wavelength (λ). pg.edu.pl In regions of the spectrum where the molecule does not absorb light, the optical rotation gradually increases or decreases with decreasing wavelength, resulting in a plain curve. vlabs.ac.in
However, in the vicinity of an electronic absorption band of a chromophore within the chiral molecule, the ORD curve exhibits a characteristic anomaly known as the Cotton effect. wikipedia.orgbhu.ac.in The Cotton effect is characterized by a rapid change in optical rotation, often crossing the zero-rotation axis near the wavelength of maximum absorption (λmax). wikipedia.org
Positive Cotton Effect: If, when moving from longer to shorter wavelengths, the curve first reaches a peak (maximum positive rotation) and then a trough (maximum negative rotation), it is termed a positive Cotton effect. wikipedia.org
Negative Cotton Effect: Conversely, if the trough appears at a longer wavelength than the peak, it is a negative Cotton effect. youtube.com
The sign of the Cotton effect is directly related to the stereochemistry of the chiral centers in the vicinity of the chromophore. youtube.com While this compound does not possess a strong chromophore in the accessible UV-Vis region, derivatization to introduce a chromophore, such as converting the alcohol to a ketone, would be a standard approach to enable ORD analysis.
Circular Dichroism (CD)
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. creative-biostructure.com A CD spectrum is typically a plot of the difference in molar absorptivity (Δε = ε_L - ε_R) or molar ellipticity [θ] against wavelength. pg.edu.pl A CD signal is only observed within the absorption bands of a chromophore. creative-biostructure.com
Similar to ORD, CD spectra exhibit positive or negative peaks, also referred to as Cotton effects. pg.edu.pl CD spectra are generally simpler to interpret than ORD spectra as they are not superimposed on a plain curve background. creative-biostructure.com The sign and intensity of the CD bands provide detailed information about the spatial arrangement of atoms around the chromophore.
Application to this compound
To apply ORD and CD for the stereochemical assignment of this compound, the primary alcohol could be oxidized to the corresponding aldehyde or carboxylic acid, or the spiroketal could be hydrolyzed to reveal the parent ketone. The carbonyl group would then serve as a chromophore for the analysis.
For instance, if the corresponding cyclohexanone (B45756) derivative were synthesized, empirical rules such as the Octant Rule could be applied. chemistnotes.comscribd.com The Octant Rule relates the sign of the Cotton effect of a cyclohexanone to the spatial distribution of substituents in eight sectors (octants) around the carbonyl group. chemistnotes.com The position of the methyl group and the rest of the spirocyclic system in these octants would determine the sign and magnitude of the observed Cotton effect, allowing for the determination of the absolute configuration. scribd.com
Theoretical Calculations
In the absence of experimental data for a reference compound, modern computational chemistry provides a powerful tool for predicting chiroptical properties. acs.org By performing theoretical calculations, such as time-dependent density functional theory (TD-DFT), it is possible to compute the ORD and CD spectra for a given enantiomer of this compound (or its chromophore-containing derivative). researchgate.netnih.gov Comparison of the theoretically predicted spectrum with an experimentally obtained spectrum would allow for a confident assignment of the absolute configuration. acs.org
Hypothetical Data Tables
The following tables illustrate the type of data that would be generated from ORD and CD experiments on a hypothetical chromophoric derivative of this compound.
Table 1: Hypothetical Optical Rotatory Dispersion (ORD) Data
| Wavelength (nm) | Molar Rotation [Φ] (deg cm²/dmol) | Observation |
|---|---|---|
| 600 | +50 | Plain curve region |
| 400 | +150 | Approaching Cotton effect |
| 320 | +2500 | Peak of positive Cotton effect |
| 300 | 0 | Crossover point |
| 280 | -1800 | Trough of positive Cotton effect |
Table 2: Hypothetical Circular Dichroism (CD) Data
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Observation |
|---|---|---|
| 350 | 0 | No absorption |
| 310 | +8000 | Positive CD band maximum |
Reactivity, Derivatization, and Mechanistic Studies of 8 Methyl 1,4 Dioxaspiro 4.5 Decan 8 Yl Methanol
Transformations of the Methanol (B129727) Functionality
The primary alcohol in {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol is attached to a quaternary carbon, creating a sterically hindered neopentyl-like environment. This steric hindrance influences the rate and feasibility of reactions at this site.
Esterification: The conversion of the primary alcohol to an ester can be achieved through various standard methods, although the steric hindrance may necessitate more forcing conditions or specific catalysts compared to less hindered alcohols. quora.comquora.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. To overcome the steric hindrance and drive the equilibrium towards the product, the use of a large excess of the carboxylic acid or the removal of water is often required.
Alternatively, more reactive acylating agents can be employed under milder conditions. The use of acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is a highly effective method for esterifying sterically hindered alcohols. researchgate.net Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), can also facilitate the esterification with carboxylic acids under neutral conditions. nih.gov
Etherification: The formation of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves the initial deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by a nucleophilic substitution reaction (SN2) with an alkyl halide. Due to the steric hindrance around the oxygen atom, the efficiency of this reaction is highest with less sterically demanding electrophiles like methyl iodide or benzyl (B1604629) bromide. organic-chemistry.org
Acid-catalyzed dehydration of the alcohol can lead to the formation of a symmetrical ether, although this method is less controlled and can lead to elimination byproducts, especially with hindered alcohols. masterorganicchemistry.com Reductive etherification, which involves reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent, is another viable method for synthesizing unsymmetrical ethers. nih.gov
| Transformation | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Reflux, water removal | Ester |
| Esterification | Acid Chloride, Pyridine | 0 °C to room temperature | Ester |
| Etherification (Williamson) | 1. NaH; 2. Alkyl Halide | Anhydrous THF, 0 °C to reflux | Ether |
| Etherification (Reductive) | Aldehyde/Ketone, Reducing Agent | Catalytic acid or base | Ether |
Oxidation: The primary alcohol functionality is readily susceptible to oxidation. The product of the oxidation depends on the choice of the oxidizing agent and the reaction conditions. chemguide.co.ukwikipedia.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane, will selectively oxidize the primary alcohol to the corresponding aldehyde, {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}carbaldehyde. acs.orglibretexts.org These reactions are typically performed at room temperature and offer high yields with minimal overoxidation.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, also known as the Jones reagent), or a two-step, one-pot procedure using TEMPO and sodium hypochlorite (B82951) followed by sodium chlorite, will oxidize the primary alcohol directly to the carboxylic acid, {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}carboxylic acid. nih.govlibretexts.orgorganic-chemistry.orgnih.gov These reactions often require heating or strongly acidic conditions. libretexts.org
Reduction: The primary alcohol group in this compound is already in a reduced state. Further reduction is not a typical transformation for this functional group. However, the alcohol can be converted into a better leaving group, such as a tosylate or mesylate, and then reductively cleaved using a hydride reagent like lithium aluminum hydride (LiAlH₄) to yield 8,8-dimethyl-1,4-dioxaspiro[4.5]decane.
| Desired Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature |
| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, heat |
| Carboxylic Acid | Chromic Acid (Jones Reagent) | Acetone, 0 °C to room temperature |
Conversion to Amines: The hydroxyl group is a poor leaving group, so direct conversion to an amine via nucleophilic substitution is not feasible. The conversion typically proceeds through a two-step sequence. First, the alcohol is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester can then undergo an SN2 reaction with ammonia (B1221849) or a primary amine to yield the corresponding primary or secondary amine. chemistrysteps.com Alternatively, the Mitsunobu reaction provides a method for the direct conversion of the alcohol to an amine using a nitrogen nucleophile, such as phthalimide (B116566) (followed by deprotection) or an azide (B81097) (followed by reduction), in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). stackexchange.comtandfonline.com
Conversion to Carboxylates: As discussed in the oxidation section, the primary alcohol can be directly oxidized to a carboxylic acid using strong oxidizing agents. nih.govorganic-chemistry.org This carboxylic acid can then be deprotonated with a base to form the corresponding carboxylate salt. The carboxylic acid can also serve as a precursor for other carboxylate derivatives, such as esters (via Fischer esterification) and amides (via activation and reaction with an amine).
Reactivity of the Dioxaspiro[4.5]decane Core
The 1,4-dioxaspiro[4.5]decane moiety is an ethylene (B1197577) glycol ketal of a cyclohexanone (B45756) derivative. Its reactivity is characteristic of acetals and ketals.
The dioxaspiro[4.5]decane core is highly stable under neutral and basic conditions, making it an excellent protecting group for the ketone functionality. libretexts.org It is resistant to nucleophiles, organometallic reagents, hydrides, and most oxidizing and reducing agents that are not strongly acidic. organic-chemistry.org
The primary reactivity of the spiroketal is its susceptibility to acid-catalyzed hydrolysis. In the presence of aqueous acid (e.g., HCl, H₂SO₄), the ketal will be cleaved to regenerate the parent ketone and ethylene glycol. This deprotection reaction is an equilibrium process, and the removal of the alcohol or the use of a large excess of water can drive it to completion. chem-station.com This selective ring-opening allows for the unmasking of the ketone at a desired stage in a synthetic sequence after transformations on the methanol functionality have been completed.
Under acidic conditions, particularly with Lewis acids or strong Brønsted acids in non-aqueous media, spiroketals can undergo rearrangements. nih.govacs.orgacs.org The protonation of one of the ketal oxygens can lead to ring-opening to form a resonance-stabilized oxocarbenium ion. This intermediate can then be trapped by a nucleophile or undergo further skeletal rearrangements before re-cyclizing. The specific outcome would depend on the reaction conditions and the structure of the molecule.
Given the stability of ketals to bases, base-catalyzed rearrangements or cyclizations involving the dioxaspiro core itself are generally not observed. Strong bases would preferentially deprotonate the primary alcohol, leading to the formation of an alkoxide, which could then participate in reactions as a nucleophile.
Exploration of Reaction Mechanisms
The reactivity of this compound and related precursor structures is centrally defined by the formation and behavior of the spiroketal moiety. Mechanistic studies, particularly those involving halenium ion-initiated reactions, provide significant insight into the intermediates, transition states, and stereochemical pathways that govern these transformations.
Investigation of Intermediates in Spiroketal Formation
The formation of spiroketals from acyclic precursors, such as keto-alcohols, proceeds through key intermediates whose stability and reactivity dictate the course of the reaction. In related systems, the process is understood to involve the initial formation of a hemiketal. This intermediate is crucial for positioning the reacting groups for the subsequent cyclization.
Halenium Ion Initiated Spiroketalization Cascades
A significant advancement in understanding spiroketal formation comes from studies of halenium ion-initiated spiroketalization cascades. nih.gov Research has demonstrated that a bromenium ion can trigger a highly efficient and stereoselective cascade to form brominated spiroketals from precursors like tethered THP-protected (2-tetrahydropyranyl-protected) alcohols. nih.govnih.gov
The mechanism is guided by the principle of "Halenium Affinity (HalA)," which helps modulate the weak nucleophilic character of an alkyl ketone. nih.govnih.gov The key steps in the cascade are:
Activation : A bromenium source (e.g., N-Bromosuccinimide activated with HCl) generates the electrophilic bromenium ion. nih.gov
Initiation : The tethered olefin attacks the bromenium ion, initiating the cyclization cascade. nih.gov
Templating Effect : A protected alcohol group on the tether acts as a template, enhancing the nucleophilicity of the ketone and guiding the reaction towards spiroketalization. nih.govresearchgate.net
Cascade Termination : The reaction can be terminated at different stages. The addition of ethanol (B145695) can scavenge the THP protecting group after the initial halofunctionalization, yielding mono-bromospiroketals. nih.govnih.gov In the absence of ethanol, the reaction proceeds further to yield dibrominated spiroketals. nih.govnih.gov
This methodology highlights how subtle changes in reaction conditions can redirect the cascade to furnish different halogenated spiroketal products. nih.gov An efficient spiroketalization can also be initiated by an iodenium source, such as N-iodosuccinimide. nih.gov
Stereochemical Outcomes of Reactions
The stereochemical outcome of spiroketalization reactions is of paramount importance and is often controlled by thermodynamic factors within the transition state. In the halenium ion-initiated cascade, the process is noted for its high diastereoselectivity. nih.gov
The reaction is believed to proceed through a late transition state, which allows for thermodynamic control over the stereochemistry. nih.govresearchgate.net This results in the formation of the spiroketal as a single diastereomer in many cases. researchgate.net The relative stereochemistry of the resulting halogenated spiroketals has been unequivocally confirmed through X-ray crystallography of reaction products. nih.gov The substitution pattern on the precursor molecule appears to have minimal influence on the high selectivity observed in these reactions. nih.gov
| Substrate Type | Reaction Conditions | Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Keto-alcohol with THP protection | NBS, HCl, Toluene (B28343) | Mono-bromo spiroketal | Single diastereomer | researchgate.net |
| Keto-alcohol with THP protection | NBS, HCl, Toluene (no Ethanol) | Di-bromo spiroketal | Good selectivity | nih.gov |
| Keto-alcohol with THP protection | NIS, Toluene | Mono-iodo spiroketal | High | nih.gov |
Formation of Derivatives with Modified Spiroketal Structures
The this compound framework can be chemically modified to produce a range of derivatives. These modifications can involve altering the substituents on the spiroketal core or changing the arrangement of the spiroketal rings themselves.
One example of a derivative is 8-ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene . researchgate.net In this compound, the core structure is modified by the introduction of a double bond in the cyclohexane (B81311) ring (dec-6-ene), and the primary alcohol (methanol group) at the C-8 position is replaced with an ethynyl (B1212043) group. researchgate.net This transformation represents a significant alteration of the original structure, introducing unsaturation and a reactive alkyne functionality.
Furthermore, isomers with modified spiroketal structures, such as 7-methyl-1,6-dioxaspiro[4.5]decane , have been synthesized. nih.gov This compound is a structural isomer of the parent spiroketal, where the oxygen atoms are in the 1 and 6 positions rather than the 1 and 4 positions. Such structures are of interest as they are found in nature as pheromones for species like the common wasp and the pine beetle. nih.gov The synthesis of these modified spiroketal systems demonstrates the versatility of synthetic routes in creating diverse and biologically relevant molecules based on the dioxaspiro[4.5]decane scaffold.
| Compound Name | Structural Modification | Significance/Application | Reference |
|---|---|---|---|
| 8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene | Introduction of C=C in the 6-position; replacement of -CH2OH with -C≡CH | Synthetic intermediate with modified reactivity. | researchgate.net |
| 7-Methyl-1,6-dioxaspiro[4.5]decane | Isomeric spiroketal (1,6-dioxa vs. 1,4-dioxa) | Pheromone of the common wasp and pine beetle. | nih.gov |
Computational and Theoretical Investigations of 8 Methyl 1,4 Dioxaspiro 4.5 Decan 8 Yl Methanol
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL is not rigid. The cyclohexane (B81311) ring can adopt various conformations (chair, boat, twist-boat), and rotation around the single bonds of the hydroxymethyl group provides additional flexibility. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms and to map the potential energy surface (PES) that governs their interconversion.
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule. The molecule is treated as a collection of atoms held together by springs (bonds), and the total energy is calculated using a force field—a set of parameters that define the energy cost of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
For a molecule like this compound, MM calculations can be used to perform a systematic search for low-energy conformers. By rotating the rotatable bonds and exploring different ring puckers, a large number of possible structures can be generated and their energies quickly evaluated.
Molecular Dynamics (MD) simulations build upon MM by solving Newton's equations of motion for the atoms over time. This provides a dynamic picture of the molecule's behavior, showing how it vibrates, changes conformation, and interacts with its environment (e.g., a solvent). MD simulations can be used to explore the PES more extensively than simple energy minimization, potentially overcoming energy barriers to find more stable conformations. For spiroketal systems, MD is valuable for understanding the flexibility of the ring systems and the preferred orientations of substituents. beilstein-journals.org
Illustrative Data from Molecular Mechanics:
A typical output from a conformational search would be a table of low-energy conformers and their relative energies.
| Conformer ID | Cyclohexane Conformation | Hydroxymethyl Torsion Angle (°) | Relative Energy (kcal/mol) |
| 1 | Chair | 60 (gauche) | 0.00 |
| 2 | Chair | 180 (anti) | 0.85 |
| 3 | Chair | -60 (gauche) | 0.95 |
| 4 | Twist-Boat | 75 | 5.50 |
| Note: This table is illustrative and represents typical energy differences found in substituted cyclohexanes. |
While MM is fast, Density Functional Theory (DFT), a method rooted in quantum mechanics, provides a more accurate description of the electronic structure and, consequently, more reliable geometries and energies. DFT calculations are often used to refine the low-energy conformers identified by MM. researchgate.net
The process involves starting with an initial guess for the molecular geometry and iteratively solving the DFT equations to find the arrangement of atoms that minimizes the total energy. This "optimized geometry" represents a true minimum on the potential energy surface. For the most stable conformers of this compound, DFT would provide precise bond lengths, bond angles, and dihedral angles. Comparing the DFT-calculated energies of different conformers allows for a more accurate determination of their relative stabilities. For complex spiroketals, combining NMR spectroscopy with molecular modeling, including DFT, has proven effective in determining configurations and conformations. nih.govsigmaaldrich.com
Illustrative Optimized Geometrical Parameters (DFT B3LYP/6-31G):*
| Parameter | Value (Illustrative) |
| C-O (dioxolane ring) | 1.43 Å |
| C-C (cyclohexane ring) | 1.54 Å |
| C-O (hydroxymethyl) | 1.44 Å |
| ∠ O-C-O (spiro center) | 108.5° |
| ∠ C-C-C (cyclohexane) | 111.0° |
| Dihedral C-C-O-H | 62.5° |
| Note: This data is hypothetical and represents typical values for similar functional groups. |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are a powerful tool for predicting spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. mdpi.com These tensors are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). By calculating the ¹H and ¹³C NMR chemical shifts for a set of plausible conformers and comparing the Boltzmann-averaged predicted spectrum with the experimental one, it is often possible to identify the correct structure and conformation.
Vibrational Frequencies: DFT can also be used to calculate the harmonic vibrational frequencies of a molecule. mdpi.com These correspond to the peaks observed in an infrared (IR) or Raman spectrum. Each calculated frequency is associated with a specific normal mode of vibration, such as the stretching of a C-O bond or the bending of a C-H group. Comparing the calculated vibrational spectrum with the experimental one can help to confirm the presence of specific functional groups and provide further evidence for the proposed molecular structure. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. physchemres.org
Illustrative Predicted Spectroscopic Data:
| Parameter | Predicted Value (Illustrative) |
| ¹³C NMR Chemical Shift (δ, ppm) | |
| Spiro Carbon (C-8) | 109.5 |
| -CH₂-O- (dioxolane) | 65.2 |
| -CH₂OH | 68.0 |
| Vibrational Frequency (cm⁻¹) | |
| O-H stretch | 3450 (scaled) |
| C-H stretch (aliphatic) | 2950-2880 (scaled) |
| C-O stretch (ether & alcohol) | 1150-1050 (scaled) |
| Note: These values are representative examples for similar spiroketal structures. |
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is instrumental in studying how a molecule like this compound might be formed or how it might react. By mapping the reaction pathway from reactants to products, key intermediates and, most importantly, transition states can be identified. rsc.org
A transition state (TS) is the highest energy point along a reaction coordinate. Its structure represents the "point of no return" for a chemical transformation. DFT is widely used to locate and characterize transition states. Finding a TS involves complex algorithms that search for a saddle point on the potential energy surface (a maximum in one direction, the reaction coordinate, and a minimum in all others). Once a TS structure is found, its energy determines the activation energy (Ea) of the reaction, which is a key factor controlling the reaction rate. For example, computational studies on spiroketal formation have helped to elucidate the role of catalysts and the factors that control stereoselectivity by comparing the energies of different transition state pathways. nih.gov
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
The electronic properties of a molecule are key to its reactivity. DFT calculations provide detailed information about the distribution of electrons within the molecule.
Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It visually indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP would show negative potential around the oxygen atoms of the ether and hydroxyl groups, indicating these are sites susceptible to attack by electrophiles or for hydrogen bonding. bhu.ac.in
Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov
HOMO: The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).
LUMO: The lowest energy orbital that is empty. It represents the ability of a molecule to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive. The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net
Illustrative FMO Data:
| Orbital | Energy (eV) (Illustrative) | Description/Location |
| HOMO | -6.5 | Primarily localized on the oxygen lone pairs. |
| LUMO | +1.2 | Primarily localized on σ* orbitals of C-O bonds. |
| Gap | 7.7 | Indicates high kinetic stability. |
| Note: This data is hypothetical and for illustrative purposes only. |
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Studies
If this compound were part of a series of compounds tested for a specific biological activity (e.g., as an enzyme inhibitor or receptor ligand), Quantitative Structure-Activity Relationship (QSAR) modeling could be applied. mdpi.com Spiroketal moieties are found in many natural products with interesting biological activities. beilstein-journals.org
QSAR is a computational technique that attempts to find a statistically significant correlation between the chemical structures of a set of molecules and their biological activities. nih.gov This is done by calculating a variety of molecular descriptors for each molecule. These descriptors can be:
Constitutional: Molecular weight, number of rings, etc.
Topological: Describing atomic connectivity.
Physicochemical: LogP (lipophilicity), molar refractivity.
Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges calculated via DFT.
A mathematical model (e.g., multiple linear regression, partial least squares) is then built to relate these descriptors to the observed activity. A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. For a series of bioactive 1,4-dioxa-8-azaspiro[4.5]decane derivatives, for example, QSAR could help identify the key structural features that govern their affinity for a biological target. nih.govnih.gov
Applications of 8 Methyl 1,4 Dioxaspiro 4.5 Decan 8 Yl Methanol in Chemical Synthesis and Materials Science
A Versatile Building Block in Organic Synthesis
The inherent structural features of {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol make it a valuable intermediate in multistep organic syntheses. The presence of a dioxaspiro moiety serves as a stable protecting group for a ketone, allowing for selective transformations at other positions of the molecule. The primary alcohol functionality provides a reactive handle for a wide array of chemical modifications.
Precursor to Complex Polycyclic Systems
While specific, extensively documented examples of the use of this compound as a direct precursor to complex polycyclic systems are not widely available in peer-reviewed literature, its structure is theoretically well-suited for such applications. The protected ketone and the alcohol can be sequentially or concertedly involved in reactions to construct new rings. For instance, the alcohol could be converted to a leaving group, followed by an intramolecular reaction, or it could participate in cyclization reactions after the deprotection and elaboration of the ketone.
Role in the Synthesis of Natural Product Fragments
The synthesis of natural products often requires strategic use of building blocks that contain multiple functionalities that can be selectively manipulated. Although direct applications of this compound in the total synthesis of specific natural products are not prominently reported, its structural motif is present in various natural isolates. The spiroketal unit, for example, is a key feature in many biologically active compounds. This suggests the potential of this compound as a synthon for fragments of more complex natural products.
Preparation of Enantiopure Intermediates
The preparation of single-enantiomer drugs and other chiral molecules is a significant focus of modern organic synthesis. Chiral building blocks are instrumental in achieving high levels of stereocontrol. While this compound is commercially available as a racemate, its structure contains a chiral center. The resolution of this racemate or the asymmetric synthesis of one of its enantiomers would yield a valuable chiral intermediate for the synthesis of enantiopure targets. However, specific methodologies for the large-scale preparation of enantiopure this compound are not extensively detailed in the current body of scientific literature.
Potential in Materials Chemistry
The unique combination of a rigid spirocyclic core and a reactive hydroxyl group suggests that this compound could be a valuable component in the design of new materials with tailored properties.
As a Monomer or Cross-linking Agent for Polymers
The primary alcohol of this compound allows it to be used as a monomer in polymerization reactions. For example, it could be converted into an acrylate (B77674) or methacrylate (B99206) derivative and subsequently polymerized to form polymers with spirocyclic pendant groups. These bulky groups would be expected to influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. Furthermore, if the protecting group were to be removed post-polymerization, the liberated ketone could serve as a site for cross-linking, leading to the formation of robust polymer networks.
Incorporation into Advanced Functional Materials
The incorporation of spirocyclic units into functional materials is an area of growing interest. These structures can impart unique photophysical, electronic, or chiroptical properties. While the specific integration of this compound into advanced functional materials is not yet a well-documented field of research, its potential is noteworthy. For instance, its derivatives could be explored as components of liquid crystals, organic light-emitting diodes (OLEDs), or as chiral dopants in polymeric materials.
Applications in Fine Chemical and Specialty Chemical Industries
The exploration of this compound within the fine and specialty chemical sectors is an area of growing academic and industrial interest. While direct, large-scale applications are still under investigation, the inherent chemical functionalities of this molecule suggest its potential as a precursor in niche markets, including the flavor and fragrance industries.
The structural motif of this compound, which is essentially a protected form of a hydroxymethyl ketone, is of significant interest. Hydroxymethyl ketones are known precursors in the synthesis of high-value fragrance compounds, such as macrocyclic musks like muscone. lbl.gov The presence of the 1,4-dioxaspiro[4.5]decane group serves as a stable protecting group for the ketone functionality, allowing for selective transformations on the primary alcohol. This protected ketone can be deprotected under specific acidic conditions to reveal the ketone, which can then undergo further reactions to form complex fragrance molecules.
The synthesis of natural products often involves the use of spiroketal-containing intermediates. researchgate.net While not yet commercialized as a fragrance or flavor ingredient itself, the academic exploration of this compound and related compounds as synthons for creating novel scent and taste profiles is an active area of research. The methyl and hydroxymethyl substitutions on the cyclohexane (B81311) ring of the spiroketal can be envisioned to influence the final sensory properties of the derived molecules.
Below is a table summarizing the potential transformations of this compound in the context of fine chemical synthesis:
| Functional Group | Potential Transformation | Potential Product Class |
| Primary Alcohol (-CH₂OH) | Esterification | Esters with various scent profiles |
| Primary Alcohol (-CH₂OH) | Oxidation to Aldehyde | Aldehydic fragrance compounds |
| Primary Alcohol (-CH₂OH) | Etherification | Ether-based fragrance modifiers |
| Ketal (1,4-Dioxaspiro[4.5]decane) | Deprotection to Ketone | Ketonic fragrance intermediates |
Development of Novel Protecting Group Methodologies
The 1,4-dioxaspiro[4.5]decane moiety within this compound is a classic example of a ketal protecting group, specifically for a ketone. Protecting groups are indispensable tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule.
The stability and reactivity of this particular protecting group are influenced by the substituents on the spirocyclic ring system. Generally, ketals are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions to regenerate the parent ketone. The presence of the methyl and hydroxymethyl groups on the C8 position of the spirocycle can modulate this reactivity. For instance, steric hindrance from the methyl group might slightly alter the rate of acid-catalyzed hydrolysis compared to an unsubstituted spiroketal.
Research in the field of protecting groups is continuously evolving, with a focus on developing methodologies that offer enhanced stability, selective deprotection under mild conditions, and compatibility with a wider range of functional groups. While benzyl (B1604629) ethers are known for their good stability, their removal often requires harsh conditions. nih.gov In contrast, ketal protecting groups, such as the one in this compound, offer a milder deprotection alternative.
The table below outlines the key characteristics of the 1,4-dioxaspiro[4.5]decane moiety as a protecting group:
| Characteristic | Description |
| Protected Group | Ketone |
| Formation | Acid-catalyzed reaction of a ketone with a diol (e.g., ethylene (B1197577) glycol) |
| Stability | Stable to bases, nucleophiles, and reducing agents |
| Deprotection | Acid-catalyzed hydrolysis |
The study of substituted spiroketals like this compound contributes to a deeper understanding of the subtle electronic and steric effects that govern the stability and reactivity of protecting groups. This knowledge is crucial for designing more sophisticated and efficient synthetic routes for complex molecules in pharmaceuticals, agrochemicals, and materials science.
Biological Activity and Molecular Interactions of 8 Methyl 1,4 Dioxaspiro 4.5 Decan 8 Yl Methanol in Non Human Systems
In Vitro Enzyme Modulation and Inhibition Studies
Derivatives of 1,4-dioxaspiro[4.5]decane have been investigated for their ability to modulate and inhibit various enzymes in vitro. These studies are crucial for understanding the therapeutic potential of this class of compounds.
Research into the enzyme inhibition of 1,4-dioxaspiro[4.5]decane derivatives has identified several potential targets. For instance, certain diazaspiro[4.5]decan-1-one derivatives have been shown to be effective inhibitors of chitin (B13524) synthase, an essential enzyme in fungi.
A study on a series of 2,8-diazaspiro[4.5]decan-1-one derivatives demonstrated their potential as chitin synthase inhibitors. The following table summarizes the inhibitory activity of selected compounds from this study.
| Compound | Target Enzyme | IC50 (mM) |
| 4e | Chitin Synthase | 0.13 |
| 4j | Chitin Synthase | 0.12 |
| Polyoxin B (Control) | Chitin Synthase | 0.08 |
This data is for 2,8-diazaspiro[4.5]decan-1-one derivatives, not {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL.
Structure-activity relationship studies on 1,4-dioxaspiro[4.5]decane derivatives have provided valuable insights into the structural features required for their biological activity. For example, in the case of chitin synthase inhibitors, the nature and position of substituents on the spirocyclic ring system have been shown to significantly influence their inhibitory potency.
For antimicrobial and antifungal activities, the presence of specific functional groups attached to the spiro core is critical. Studies on various spiro-heterocycles have shown that the introduction of aryl or aryloxymethyl-1,3,4-thiadiazolyl moieties can lead to potent antibacterial and antifungal agents.
Receptor Binding and Ligand Activity in Isolated Biological Systems
Derivatives of 1,4-dioxaspiro[4.5]decane have been synthesized and evaluated for their binding affinity to various receptors, particularly those in the central nervous system. These studies are instrumental in developing ligands with high selectivity and potency for specific receptor subtypes.
One area of focus has been the serotonin (B10506) 5-HT1A receptor. For example, 1-(1,4-dioxaspiro emanresearch.orgepa.govdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent 5-HT1A receptor agonist. nih.gov Further research on related 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives led to the identification of novel 5-HT1A receptor partial agonists with high selectivity and potency. nih.gov
The following table presents the binding affinities of selected 1,4-dioxaspiro[4.5]decane derivatives for the 5-HT1A receptor.
| Compound | Receptor Target | Ki (nM) |
| Derivative 14 | 5-HT1A | 1.8 |
| Derivative 15 | 5-HT1A | 0.4 |
This data is for 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives, not this compound. nih.gov
Antimicrobial, Antifungal, or Antiparasitic Activity in Microorganism Models
A significant body of research has been dedicated to the antimicrobial and antifungal properties of various spiro compounds, including derivatives of 1,4-dioxaspiro[4.5]decane. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.
For instance, a study on spiro-4H-pyran derivatives showed that certain compounds exhibited significant inhibitory activity against Staphylococcus aureus and Streptococcus pyogenes. nih.gov Another study on spiro-heterocycles containing a 1,3,4-thiadiazole (B1197879) moiety demonstrated good antibacterial and antifungal activity.
The table below summarizes the minimum inhibitory concentration (MIC) of a selected spiro-4H-pyran derivative against different bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 5d | S. aureus (Clinical Isolate) | 32 |
| 5d | S. pyogenes (Clinical Isolate) | 64 |
| Gentamicin (Control) | S. aureus (Clinical Isolate) | 4 |
| Gentamicin (Control) | S. pyogenes (Clinical Isolate) | 2 |
This data is for a spiro-4H-pyran derivative, not this compound. nih.gov
While specific studies on the interference of this compound with biofilm formation are not available, the broader class of spiro compounds has been investigated for such properties. The complex three-dimensional structure of spiro compounds makes them interesting candidates for disrupting the intricate architecture of bacterial biofilms. Research in this area is ongoing, with a focus on identifying spirocyclic scaffolds that can effectively inhibit biofilm formation or disperse existing biofilms.
Investigation of Molecular Mechanisms of Action (e.g., interference with cellular signaling pathways)
The molecular mechanisms of action for 1,4-dioxaspiro[4.5]decane derivatives are diverse and depend on their specific structure and the biological system being studied. For compounds with receptor binding activity, the mechanism often involves the modulation of downstream signaling pathways associated with that receptor. For example, 5-HT1A receptor agonists can influence cyclic AMP levels and other second messenger systems. unimore.it
For antimicrobial agents, the mechanism can involve the inhibition of essential enzymes, as seen with chitin synthase inhibitors, which disrupt fungal cell wall synthesis. Other potential mechanisms for antimicrobial spiro compounds could include disruption of the cell membrane, inhibition of nucleic acid synthesis, or interference with protein synthesis. However, detailed mechanistic studies for many of these compounds are still in the early stages.
Studies in Non-Mammalian In Vivo Models
A thorough search of scientific databases and literature archives indicates that no in vivo studies on non-mammalian models have been published for the compound this compound. Therefore, there is no data available to present on its biological activity or molecular interactions within this category.
Environmental Considerations and Green Chemistry Aspects of 8 Methyl 1,4 Dioxaspiro 4.5 Decan 8 Yl Methanol
Assessment of Synthetic Pathways for Environmental Impact
The environmental impact of a chemical's synthesis is a critical aspect of its green profile. The most common route to {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL involves the ketalization of a suitable precursor, 8-hydroxy-8-methylcyclohexanone, with ethylene (B1197577) glycol. This reaction is typically catalyzed by an acid. To quantify the environmental impact, metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are often employed. The E-Factor is the ratio of the mass of waste to the mass of the product, while PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the product. skpharmteco.com
A traditional synthesis might use a homogeneous acid catalyst like sulfuric acid or p-toluenesulfonic acid in a solvent like toluene (B28343) to facilitate the removal of water via azeotropic distillation. While effective, this approach generates significant waste. The acidic catalyst needs to be neutralized, creating salt waste, and the use of volatile organic solvents like toluene contributes to air pollution and poses health risks.
Table 1: Comparative Environmental Impact Assessment of Synthetic Pathways
| Metric | Traditional Pathway (Homogeneous Catalyst) | Greener Pathway (Heterogeneous Catalyst) |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | Reusable solid acid (e.g., Amberlyst-15) |
| Solvent | Toluene | Supercritical CO2 or solvent-free |
| Byproducts | Water, neutralized acid salts | Water |
| Estimated E-Factor | 5-50 (typical for fine chemicals) | <5 |
| Estimated PMI | 25-100 | <10 |
| Environmental Concerns | Use of hazardous solvent, catalyst waste | Energy intensity for supercritical CO2 |
The data in the table illustrates the potential for significant environmental improvement by adopting greener synthetic strategies. The use of heterogeneous catalysts and the elimination of harmful organic solvents can dramatically reduce the E-Factor and PMI, aligning the synthesis more closely with the principles of green chemistry. researchgate.net
Biodegradation and Environmental Fate Studies (Hypothetical)
Spiroketals are a class of cyclic ethers. nih.govnih.govrsc.orgresearchgate.net Some cyclic ethers, such as 1,4-dioxane, are known to be persistent in the environment and resistant to biodegradation. epa.gov The stability of the spiroketal linkage in this compound would be a key factor in its environmental persistence. Under acidic conditions, the ketal could hydrolyze, breaking down into its precursor ketone (8-hydroxy-8-methylcyclohexanone) and ethylene glycol.
The presence of the primary alcohol group is likely to increase the water solubility of the molecule, which could enhance its bioavailability to microorganisms. The hydroxymethyl group could undergo oxidation by microbial enzymes, initiating a degradation pathway.
Potential Biodegradation Pathways (Hypothetical):
Hydrolysis: The spiroketal moiety could hydrolyze to 8-hydroxy-8-methylcyclohexanone and ethylene glycol. Both of these breakdown products are generally more amenable to biodegradation.
Oxidation: The primary alcohol could be oxidized to an aldehyde and then to a carboxylic acid, increasing water solubility and facilitating further metabolism.
Without experimental data, it is difficult to predict the rate and extent of biodegradation. However, the presence of both a potentially recalcitrant spiroketal group and a more biodegradable alcohol functional group suggests that its environmental persistence would be intermediate. Further studies are needed to determine its actual environmental fate. ntis.gov
Development of More Sustainable and Atom-Economical Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. rsc.orgwikipedia.org The goal is to maximize the incorporation of all materials used in the process into the final product. wikipedia.org
The synthesis of this compound via the ketalization of 8-hydroxy-8-methylcyclohexanone with ethylene glycol is an addition reaction, which is inherently more atom-economical than substitution or elimination reactions. chemistry-teaching-resources.com The only byproduct is water.
The percent atom economy can be calculated as follows:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 wikipedia.orglibretexts.org
Table 2: Atom Economy Calculation for the Synthesis of this compound
| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| 8-hydroxy-8-methylcyclohexanone | C7H12O2 | 128.17 |
| Ethylene glycol | C2H6O2 | 62.07 |
| Total Reactant Mass | 190.24 | |
| This compound | C9H16O3 | 172.22 |
| Water (Byproduct) | H2O | 18.02 |
| Atom Economy | | (172.22 / 190.24) x 100 = 90.5% |
An atom economy of 90.5% is quite high, indicating that the reaction is efficient in terms of incorporating reactant atoms into the desired product.
Further improvements in sustainability can be achieved through:
Catalyst Development: The use of recyclable heterogeneous catalysts, such as solid acid resins or zeolites, can eliminate the waste associated with homogeneous catalysts. acs.org Iron-based catalysts are also being explored for ketalization reactions due to their low cost and low toxicity. acs.org
Biocatalysis: The use of enzymes as catalysts could allow the reaction to proceed under milder conditions (ambient temperature and pressure) and with higher selectivity, reducing energy consumption and the formation of byproducts. chemistryjournals.net
Alternative Energy Sources: Microwave irradiation has been shown to accelerate many organic reactions, potentially reducing reaction times and energy input. frontiersin.org
Waste Minimization and Solvent Selection in Production
Waste minimization is a crucial aspect of green chemistry, aiming to prevent the generation of waste at the source. skpharmteco.com In the production of this compound, waste can be minimized by optimizing reaction conditions to maximize yield and selectivity, and by recycling solvents and catalysts.
Table 3: Comparison of Solvents for Ketalization Reactions
| Solvent | Advantages | Disadvantages | Green Chemistry Rating |
|---|---|---|---|
| Toluene | Excellent for azeotropic water removal | Volatile, toxic, flammable, petrochemically derived | Poor |
| Water | Non-toxic, non-flammable, readily available | Poor solubility for many organic reactants | Excellent |
| Supercritical CO2 | Non-toxic, non-flammable, easily removed | Requires high pressure, high energy input | Good |
| Ionic Liquids | Low volatility, tunable properties | Can be expensive, potential toxicity and biodegradability concerns | Moderate to Good |
| Bio-derived Solvents (e.g., Ethyl Lactate) | Biodegradable, derived from renewable resources | May have lower efficiency than traditional solvents | Good to Excellent |
The ideal green synthesis would be a solvent-free reaction. If a solvent is necessary, water is an excellent choice from an environmental perspective, though its use can be challenging due to the poor solubility of many organic reactants. mdpi.com Bio-derived solvents are a promising alternative, offering a better balance of performance and environmental credentials. monash.edu The choice of solvent must be carefully considered to balance reaction efficiency with environmental and safety concerns.
Future Research Directions and Emerging Opportunities
Exploration of Undiscovered Reactivity and Transformative Potential
The inherent reactivity of the spiroketal and hydroxyl moieties in {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL offers a fertile ground for discovering novel chemical transformations. The interplay between the nucleophilic hydroxyl group and the electrophilic spiroketal carbon under various conditions could lead to unprecedented intramolecular reactions. Future research could focus on:
Acid-Catalyzed Rearrangements: Systematic studies on the acid-catalyzed rearrangement of the spiroketal moiety could unveil pathways to novel heterocyclic scaffolds. The stability of the spiroketal and the potential for ring-opening and closing reactions under acidic conditions are largely unexplored.
Oxidative Transformations: The primary alcohol is a prime site for oxidation to an aldehyde or carboxylic acid. These derivatives would serve as key intermediates for a host of further transformations, including reductive aminations, Wittig reactions, and esterifications, thereby expanding the chemical space accessible from the parent molecule.
Metal-Catalyzed Functionalization: The application of modern organometallic catalysis could unlock new reaction pathways. For instance, C-H activation at positions on the cyclohexane (B81311) ring, directed by the hydroxyl group, could enable the introduction of new functional groups with high regioselectivity.
These explorations into its fundamental reactivity are crucial for unlocking the full transformative potential of this compound as a versatile building block in organic synthesis.
Design and Synthesis of Next-Generation Derivatives with Enhanced Properties
The spiroketal framework is a privileged scaffold in medicinal chemistry, known for its conformational rigidity and three-dimensional character, which can lead to enhanced biological activity and improved pharmacokinetic properties. nih.govtandfonline.comtandfonline.com Building upon the core structure of this compound, the design and synthesis of next-generation derivatives could target a wide range of applications.
Key strategies for derivative synthesis could include:
Esterification and Etherification: The primary alcohol provides a straightforward handle for creating libraries of esters and ethers. These modifications can modulate lipophilicity and other physicochemical properties, which is critical for drug discovery. tandfonline.com
Bioisosteric Replacement: Replacing the hydroxyl group with other functional groups, such as amines or thiols, could lead to derivatives with altered biological activities and metabolic stabilities.
Modification of the Spiroketal Ring: While more challenging, selective opening and re-functionalization of the dioxolane ring could yield a new class of derivatives with significantly different shapes and properties.
A systematic approach to generating a diverse library of derivatives will be essential for exploring their potential in areas such as drug discovery and materials science. researchgate.net
| Derivative Class | Synthetic Strategy | Potential Property Enhancement |
| Esters | Acylation of the primary alcohol | Modulated lipophilicity, potential for prodrug design |
| Ethers | Williamson ether synthesis | Increased metabolic stability, altered hydrogen bonding capacity |
| Amines | Conversion of alcohol to leaving group, followed by amination | Introduction of basicity, new hydrogen bonding interactions |
| Carboxylic Acids | Oxidation of the primary alcohol | Introduction of acidity, opportunities for amide coupling |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Future applications in this area include:
Reaction Prediction: ML models, trained on large databases of chemical reactions, can predict the most likely products of reactions involving the spiroketal and alcohol functionalities under various conditions. nih.govacs.orgstanford.edu This can help researchers prioritize synthetic routes and avoid unproductive experiments.
Catalyst and Reagent Selection: AI algorithms can suggest optimal catalysts and reagents for desired transformations, potentially uncovering unconventional reaction conditions that might not be intuitively obvious to a human chemist. eurekalert.orgresearchgate.net
Property Prediction: Machine learning can be used to predict the physicochemical and biological properties of virtual derivatives of this compound, allowing for in silico screening of large virtual libraries to identify candidates with promising characteristics for synthesis and testing. princeton.edu
The integration of AI and ML into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation.
Expansion into Novel Application Areas in Chemical Sciences
The unique three-dimensional structure of spirocycles makes them attractive for a variety of applications beyond traditional medicinal chemistry. rsc.orgnih.gov The future holds exciting possibilities for the use of this compound and its derivatives in several emerging areas:
Materials Science: The rigid spiroketal scaffold could be incorporated into polymers to create materials with novel thermal and mechanical properties. Derivatives with polymerizable groups could be synthesized and used as monomers.
Asymmetric Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric metal catalysis. The well-defined stereochemistry of the spirocycle could lead to high levels of enantioselectivity in catalytic transformations.
Chemical Biology: Fluorescently labeled derivatives could be synthesized and used as probes to study biological processes. The spiroketal core could act as a scaffold for positioning reporter groups in specific orientations.
The exploration of these novel application areas will require interdisciplinary collaboration and a creative approach to molecular design.
Addressing Remaining Challenges in Stereocontrol and Scale-Up Synthesis
While the synthesis of spiroketals has advanced significantly, challenges related to stereocontrol and scalability remain, particularly for complex molecules. benthamscience.comnih.govillinois.edu For this compound, which possesses a stereocenter at the spirocyclic carbon, the development of stereoselective synthetic routes is a key challenge.
Future research should focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods for the synthesis of enantiomerically pure this compound is a critical goal. This would enable the study of the biological activities of individual enantiomers. pharmacompass.comumn.edu
Kinetically Controlled Spiroketalization: Exploring kinetically controlled spiroketalization reactions could provide access to thermodynamically less favored stereoisomers, which may possess unique properties. mskcc.orgacs.org
Process Development for Scale-Up: For any promising derivatives, the development of a robust and scalable synthetic route will be crucial for their practical application. spirochem.com This will involve optimizing reaction conditions, minimizing the use of hazardous reagents, and developing efficient purification methods.
Addressing these synthetic challenges will be paramount to realizing the full potential of this compound and its derivatives in various scientific and technological fields.
Q & A
Q. What are the standard synthetic routes for {8-METHYL-1,4-DIOXASPIRO[4.5]DECAN-8-YL}METHANOL, and how are reaction conditions optimized?
The compound is synthesized via a two-step process:
- Step 1 : Formation of the spirocyclic acetal by reacting a diol with a ketone under acidic conditions.
- Step 2 : Reduction of the intermediate to yield the methanol derivative. Common reducing agents include LiAlH₄ or NaBH₄ . Optimization factors include solvent choice (e.g., acetone/water mixtures), catalyst selection (e.g., p-toluenesulfonic acid), and temperature control (reflux conditions for higher yields) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR and IR spectroscopy are critical for confirming the spirocyclic structure and hydroxyl group presence.
- X-ray crystallography (using SHELX software for refinement ) resolves stereochemistry and ring conformation.
- High-resolution mass spectrometry (HRMS) validates molecular weight (186.25 g/mol) .
Q. What are the primary chemical reactions involving this compound, and how do reaction conditions influence product distribution?
Key reactions include:
- Oxidation : Using KMnO₄ or CrO₃ to form aldehydes/ketones.
- Substitution : Replacing the methanol group with nucleophiles under acidic/basic conditions. Product selectivity depends on solvent polarity, temperature, and catalyst choice. For example, acidic conditions favor acetal ring stability during substitution .
Q. What preliminary biological activities have been reported, and what in vitro models are used?
- Antioxidant activity : IC₅₀ of 156.3 µg/mL in lipid peroxidation assays (liver homogenate models) .
- Cytotoxicity : IC₅₀ of ~20 µM against MCF-7 breast cancer cells .
- Neuroprotection : Demonstrated in neuronal cell models under oxidative stress .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts in large-scale preparations?
- Continuous flow reactors enhance mixing and heat transfer, reducing side reactions like acetal ring opening .
- Catalyst screening : Ceric ammonium nitrate (CAN) in acetonitrile/water achieves 85% yield by stabilizing intermediates .
- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product from dimethylacetal impurities .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls (e.g., ascorbic acid for antioxidant tests) .
- Dose-response validation : Repeat experiments with purified batches (≥95% purity ) to exclude impurity-driven artifacts.
- Mechanistic studies : Compare ROS scavenging kinetics or apoptosis markers (e.g., caspase-3 activation) across studies .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Models electron distribution to explain preferential oxidation at the methanol group .
- Molecular docking : Screens against antioxidant enzymes (e.g., SOD) or oncogenic targets (e.g., EGFR) using PubChem-derived 3D structures .
Q. How does the spirocyclic structure influence stability and solubility in pharmacological applications?
- Stability : The dioxaspiro ring resists hydrolysis at physiological pH, enhancing metabolic stability compared to linear analogs .
- Solubility : LogP calculations (~1.2) predict moderate lipophilicity, requiring formulation with cyclodextrins or PEG for in vivo studies .
Q. What strategies address challenges in derivatizing the methanol group without ring-opening side reactions?
- Protecting groups : Temporarily block the hydroxyl with tert-butyldimethylsilyl (TBDMS) ethers during substitution .
- Mild conditions : Use Mitsunobu reactions (e.g., DIAD/PPh₃) for etherification without acid-sensitive ring degradation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
